molecular formula C19H16F3N3OS B2512984 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 932320-91-7

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2512984
CAS No.: 932320-91-7
M. Wt: 391.41
InChI Key: IGWDMIPUQVVXTO-UHFFFAOYSA-N
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Description

This compound features a 1-methyl-5-phenylimidazole core linked via a sulfanyl bridge to an N-[4-(trifluoromethyl)phenyl]acetamide moiety.

Properties

IUPAC Name

2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3OS/c1-25-16(13-5-3-2-4-6-13)11-23-18(25)27-12-17(26)24-15-9-7-14(8-10-15)19(20,21)22/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWDMIPUQVVXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the formation of the imidazole ring followed by the introduction of the sulfanyl and acetamide groups. One common method involves the reaction of 1-methyl-5-phenyl-1H-imidazole-2-thiol with 4-(trifluoromethyl)phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Table 1: Key Structural Features and Properties
Compound Name Core Structure Key Substituents pKa (if reported) Notable Properties
2-[(1-Methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide (Target) 1-Methyl-5-phenylimidazole 4-(Trifluoromethyl)phenyl, sulfanyl N/A High lipophilicity, metabolic stability
(E)-2-(2-Oxo-i-(quinolin-6-ylmethyl)indolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide Indolinone-quinoline hybrid 4-(Trifluoromethyl)phenyl, quinoline 5.849 Enhanced solubility
N-(4-Methoxyphenyl)acetamide Simple acetamide 4-Methoxyphenyl N/A Lower lipophilicity
4-(4-Substituted)styryl-1,2-dimethyl-5-nitro-1H-imidazole derivatives 5-Nitroimidazole Styryl, nitro group N/A Antibacterial, mutagenicity concerns
  • Trifluoromethyl vs.
  • Imidazole vs. Nitroimidazole : Unlike 5-nitroimidazole derivatives (e.g., ), the target lacks a nitro group, which may reduce mutagenicity risks but could compromise antiparasitic potency .

Crystallographic and Stability Data

  • Crystal Packing : Analogues like N-(4-methoxyphenyl)acetamide exhibit planar amide conformations, which may stabilize the target compound’s structure.
  • Solubility : The trifluoromethyl group could reduce aqueous solubility compared to methoxy or hydroxyacetamide derivatives (), necessitating formulation optimization.

Biological Activity

The compound 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule notable for its complex structure, which includes an imidazole ring, a sulfanyl group, and a trifluoromethyl-substituted phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N3O2SC_{20}H_{21}N_{3}O_{2}S, with a molecular weight of approximately 351.47 g/mol. The presence of the imidazole ring and the trifluoromethyl group is significant as they contribute to the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC20H21N3O2S
Molecular Weight351.47 g/mol
LogP3.9085
Polar Surface Area34.025 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring is known for its interactions with metal ions, which can lead to inhibition of certain enzymes, while the trifluoromethyl group may enhance binding affinity due to its electron-withdrawing effects.

Biological Activities

Research has indicated that compounds with similar structures exhibit a range of biological activities:

  • Antitumor Activity : Compounds containing imidazole rings have shown promise as potential anticancer agents. For instance, studies suggest that modifications in the phenyl ring can enhance cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties : The sulfanyl group in the structure may provide antimicrobial activity, potentially making it useful against bacterial infections.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating pathways involved in disease processes such as cancer or inflammation.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their efficacy:

  • Study on Anticancer Activity : A compound similar in structure demonstrated an IC50 value of less than 10 µM against human glioblastoma cells, indicating significant cytotoxic properties .
  • Enzyme Interaction Studies : Molecular dynamics simulations revealed that certain derivatives of imidazole-containing compounds interact with target proteins primarily through hydrophobic contacts, suggesting a mechanism for their inhibitory action .

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